3,6-Dihydro-2H-thiopyran-3-ol

Description

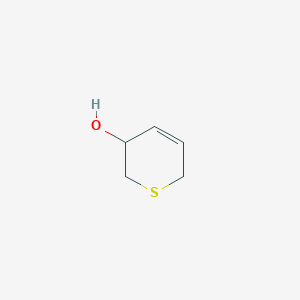

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJUCNOFLRBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6 Dihydro 2h Thiopyran 3 Ol and Analogues

Strategies for the Construction of the 3,6-Dihydro-2H-thiopyran Core Structure

The formation of the six-membered dihydrothiopyran ring can be achieved through various modern synthetic organic chemistry techniques. These methods include cycloaddition reactions, ring-closing metathesis, adaptations of classical cyclizations, and radical-mediated pathways.

Cycloaddition Reactions (e.g., [5+1] Annulation with α-Diazo-β-diketones and Vinylthiiranes)

Cycloaddition reactions represent a powerful tool for the convergent synthesis of cyclic systems. For the construction of the 3,6-dihydro-2H-thiopyran scaffold, both Diels-Alder type reactions and other annulation strategies have been successfully employed.

A notable strategy is the [5+1] annulation reaction between vinylthiiranes and α-diazo-β-diketones, which provides access to highly functionalized 3,6-dihydro-2H-thiopyrans. acs.org This reaction typically proceeds under copper catalysis and microwave irradiation, yielding 2,2-diacyl-3,6-dihydro-2H-thiopyrans in moderate to good yields. acs.org The proposed mechanism involves a tandem sequence initiated by the formation of a diacylmetallocarbene from the α-diazo-β-diketone. The sulfur atom of the vinylthiirane then performs a nucleophilic attack on the metallocarbene, leading to a zwitterionic intermediate. This intermediate subsequently undergoes a researchgate.netsemanticscholar.org-sigmatropic rearrangement, resulting in ring expansion and the formation of the final dihydrothiopyran product. acs.org

The versatility of this method allows for the synthesis of a range of substituted dihydrothiopyrans. A gram-scale reaction has demonstrated the practicality of this approach. acs.org

| Reactant 1 (α-Diazo-β-diketone) | Reactant 2 (Vinylthiirane) | Catalyst | Conditions | Product | Yield |

| 2-diazo-1,3-diphenylpropane-1,3-dione | 2-phenylthiirane | Cu(hfacac)₂ | Microwave, 1 h | 2,2-dibenzoyl-4-phenyl-3,6-dihydro-2H-thiopyran | 55% (gram-scale) |

This table presents an example of the [5+1] annulation for the synthesis of a 3,6-dihydro-2H-thiopyran derivative.

Furthermore, thia-Diels-Alder reactions, a type of [4+2] cycloaddition, are commonly used to construct the 3,6-dihydro-2H-thiopyran ring. researchgate.netd-nb.infonih.govrsc.org In these reactions, a sulfur-containing dienophile (e.g., a thioketone or thioaldehyde) reacts with a 1,3-diene. researchgate.netnih.govrsc.org Thioaldehydes, often generated in situ due to their instability, can be reacted with electron-rich 1,3-butadienes in a continuous flow process under UV irradiation to afford a broad range of 3,6-dihydro-2H-thiopyrans in high yields and short reaction times. d-nb.info

Ring-Closing Metathesis (RCM) Approaches in Dihydropyran Synthesis Analogy

Ring-closing metathesis (RCM) is a robust and widely utilized method for the formation of cyclic olefins, and its application has been extended to the synthesis of sulfur-containing heterocycles. wikipedia.org Analogous to the synthesis of dihydropyrans, RCM provides a strategic approach to the 3,6-dihydro-2H-thiopyran core by cyclizing acyclic diene precursors containing a sulfur atom. semanticscholar.orgwikipedia.orgorganic-chemistry.org

A modern, environmentally conscious approach involves performing the RCM reaction in an aqueous medium. rsc.orgrsc.org For instance, sulfanyl dienes, which can be prepared via a metal-free, blue-LED-induced Doyle–Kirmse reaction of diallyl sulfide (B99878) with diazo compounds, are effective precursors for RCM. rsc.orgrsc.org The subsequent cyclization of these sulfanyl dienes using a second-generation Grubbs' catalyst in water efficiently produces the desired 3,6-dihydro-2H-thiopyrans. rsc.org This method demonstrates a broad substrate scope and represents a greener alternative for synthesizing these heterocycles. rsc.org

The general scheme for this RCM approach is as follows:

| Precursor | Catalyst | Solvent | Product |

| Acyclic sulfanyl diene | Grubbs' Catalyst (2nd Gen) | Water | 3,6-Dihydro-2H-thiopyran derivative |

This table illustrates the key components of the RCM strategy for synthesizing the dihydrothiopyran core.

The efficiency of RCM is dependent on the structure of the diene precursor and the choice of catalyst. This methodology is particularly valuable for synthesizing complex structures and macrocycles that are challenging to access through other means. wikipedia.org

Prins Cyclization Protocols and Their Potential Adaptations for Thiopyranols

The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol to form a tetrahydropyran derivative. acs.org The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene. researchgate.net While this reaction is predominantly used for the synthesis of oxygen heterocycles, its principles can be conceptually adapted for the synthesis of thiopyranols in a "thio-Prins" type reaction.

A potential thio-Prins cyclization would involve the reaction of a thioaldehyde with a homoallylic alcohol or, more directly, an aldehyde with a homoallylic thiol. The acid-catalyzed reaction would generate a key carbocation intermediate, which would then be intramolecularly trapped by the sulfur nucleophile to form the 3,6-dihydro-2H-thiopyran ring.

While direct examples of thio-Prins cyclizations leading to 3,6-dihydro-2H-thiopyran-3-ol are not extensively documented, the general strategy remains plausible. The synthesis of dihydropyrans via Prins cyclization is well-established, using various Lewis acids like BF₃·OEt₂ or iron(III) halides. researchgate.netresearchgate.net These protocols could serve as a starting point for developing analogous sulfur-based cyclizations. The challenge would lie in managing the reactivity of the sulfur nucleophile and preventing side reactions.

| Reactant 1 | Reactant 2 | Catalyst (Proposed) | Potential Product |

| Aldehyde | Homoallylic Thiol | Lewis Acid (e.g., BF₃·OEt₂) | This compound derivative |

This table outlines a hypothetical thio-Prins cyclization for the synthesis of the target scaffold.

Radical Cyclization Strategies for Functionalized Dihydrothiopyran Scaffolds

Free-radical cyclizations offer a powerful method for constructing five- and six-membered rings, often with high levels of stereocontrol. nih.gov These reactions are particularly useful for creating complex molecular architectures under mild conditions. The synthesis of dihydrothiopyran scaffolds can be achieved through cascades initiated by thiyl radicals. nih.govmdpi.com

In a typical approach, a thiyl radical adds to one of the double bonds of a 1,6-diene precursor. nih.gov This initial addition generates a carbon-centered radical, which then undergoes an intramolecular cyclization (typically a 5-exo-trig or 6-endo-trig cyclization) onto the remaining double bond. The resulting cyclic radical is then quenched to afford the final product. While 5-exo-trig cyclizations to form five-membered rings are often favored, conditions can be tailored to promote the formation of six-membered dihydrothiopyran systems. nih.gov

A radical cascade cyclization can be triggered by the addition of a thiyl radical to a suitable unsaturated substrate. nih.gov This process can be initiated under thermal or photoirradiation conditions. The reaction can be designed so that the sulfur atom in the initiating thiyl radical effectively acts as a sulfur biradical equivalent, leading to the formation of bicyclic dihydrothiophenes. nih.gov Adapting such strategies to acyclic precursors could provide a direct route to monocyclic dihydrothiopyran scaffolds.

Synthesis via Oxidation and Subsequent Reduction of Sulfur-Containing Precursors

An alternative synthetic route to the dihydrothiopyran core involves the manipulation of the oxidation state of the sulfur atom in a pre-formed ring or a cyclization precursor. This strategy often uses a sulfoxide (B87167) or sulfone as a stable intermediate, which can then be reduced to the target sulfide.

Preparation of 3,6-Dihydro-2H-thiopyran S-Oxides (Sulfines) as Intermediates

The synthesis of 3,6-dihydro-2H-thiopyran S-oxides or the more highly oxidized 1,1-dioxides (sulfones) can serve as a key step in the preparation of 3,6-dihydro-2H-thiopyrans. researchgate.netdsau.dp.ua These oxidized sulfur species can be more stable and easier to handle than the corresponding sulfides.

One established method starts from dihydro-2H-thiopyran-3(4H)-one. researchgate.netdsau.dp.ua The sulfide is first oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid. The keto group in the resulting ketosulfone is then reduced, for example with sodium borohydride, to afford a hydroxyl group. This alcohol can then be converted into a good leaving group (e.g., a mesylate). Finally, base-induced elimination of methanesulfonic acid leads to the formation of the double bond, yielding the 3,6-dihydro-2H-thiopyran-1,1-dioxide. researchgate.netdsau.dp.ua

A general procedure for the reduction of 3,6-dihydro-2H-thiopyran S-oxides to the corresponding 3,6-dihydro-2H-thiopyrans involves treatment with sodium iodide and trifluoroacetic anhydride in acetone. ru.nl This mild procedure efficiently removes the oxygen atom from the sulfoxide to yield the desired sulfide. ru.nl

| Starting Material | Reagents | Intermediate | Final Product |

| Dihydro-2H-thiopyran-3(4H)-one | 1. H₂O₂/AcOH2. NaBH₄3. MsCl, Base | 3-Hydroxy-tetrahydro-2H-thiopyran-1,1-dioxide mesylate | 3,6-Dihydro-2H-thiopyran-1,1-dioxide |

| 3,6-Dihydro-2H-thiopyran S-oxide | NaI, TFAA, Acetone | - | 3,6-Dihydro-2H-thiopyran |

This table summarizes key transformations in the synthesis of dihydrothiopyrans via oxidation and reduction pathways.

Multigram Scale Synthesis of 3,6-Dihydro-2H-thiopyran 1,1-Dioxides

The development of scalable synthetic routes to key intermediates is crucial for their practical application. A notable advancement is the multigram scale synthesis of 3,6-dihydro-2H-thiopyran 1,1-dioxides. A four-step method has been reported that provides a more practical and cost-effective approach compared to previous methods. researchgate.netsci-hub.se

This synthesis commences with dihydro-2H-thiopyran-3(4H)-one. The key steps are outlined below:

Oxidation: The starting ketone is oxidized using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O). researchgate.netsci-hub.se

Reduction: The resulting keto group is then reduced to a hydroxyl group using sodium borohydride. researchgate.netsci-hub.se

Mesylation: The alcohol is subsequently converted into a mesylate.

Elimination: The final step involves the elimination of methanesulfonic acid under basic conditions (aqueous NaOH) to yield the desired 3,6-dihydro-2H-thiopyran 1,1-dioxide. researchgate.netsci-hub.se

| Step | Reagents | Product | Scale | Overall Yield |

| 1. Oxidation | 30% aq. H₂O₂, AcOH-Ac₂O | Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | Multigram | 74% researchgate.netsci-hub.se |

| 2. Reduction | Sodium borohydride | 3-hydroxy-tetrahydro-2H-thiopyran 1,1-dioxide | Multigram | |

| 3. Mesylation | Mesyl chloride, base | 3-mesyloxy-tetrahydro-2H-thiopyran 1,1-dioxide | Multigram | |

| 4. Elimination | Aqueous NaOH | 3,6-Dihydro-2H-thiopyran 1,1-dioxide | Multigram |

Deoxygenation and Reductive Transformations of S-Oxides and S,S-Dioxides

The selective deoxygenation of thiopyran S-oxides and S,S-dioxides is a key transformation for accessing the parent heterocycle or other derivatives. While the chemistry of thiophene S-oxides is more extensively studied, the principles can be extended to their dihydrothiopyran counterparts. Thiophene S-oxides can slowly revert to the corresponding thiophenes in the dark, a process that is significantly accelerated by light. semanticscholar.org

Photochemical methods have been shown to be effective for deoxygenation. The photoreactivity of thiophene-S-oxides is highly dependent on their substitution pattern. mdpi.org For instance, photoirradiation of certain thiophene-S-oxides in the presence of a reductant, such as an amine or thiophenol, leads to the exclusive deoxygenation to the parent thiophene. semanticscholar.org In the case of thiophenol, it is oxidized to diphenyl disulfide. semanticscholar.org It is believed that an excited state of the S-oxide is involved in these transformations. mdpi.org While specific studies on this compound S-oxides are less common, these findings suggest that photochemical and chemical reduction methods are viable strategies for their deoxygenation.

| Method | Conditions | Reactant Type | Outcome |

| Photochemical | Irradiation (light) | Thiophene S-oxide | Accelerated deoxygenation to thiophene semanticscholar.org |

| Photochemical with Reductant | Irradiation, presence of amine or thiophenol | Thiophene S-oxide | Exclusive deoxygenation to thiophene semanticscholar.org |

| Thermal | Dark | Thiophene S-oxide | Slow deoxygenation to thiophene semanticscholar.org |

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for producing biologically active molecules. The development of stereoselective and enantioselective methods to access specific stereoisomers of this compound is therefore of high importance.

Diastereoselective Approaches to 3,6-Dihydro-2H-thiopyran Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. A primary method for synthesizing dihydrothiopyranes is the Diels-Alder reaction, a powerful [4+2] cycloaddition. researchgate.net The thia-Diels-Alder reaction, involving a thioaldehyde (dienophile) and a diene, is a key strategy for constructing the 3,6-dihydro-2H-thiopyran ring system. researchgate.netnih.gov This reaction can be highly diastereoselective, with the stereochemical outcome influenced by the substituents on both the diene and the dienophile. For example, a highly selective endo-thio-Diels-Alder cycloaddition has been reported between in situ generated thiobenzaldehyde and cyclopentadiene. nih.gov

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. An effective chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool in this area. For instance, an organocatalytic, highly enantioselective formal thio [3+3] cycloaddition has been developed to access the 3,4-dihydro-2H-thiopyran scaffold. docksci.com Similarly, cinchona alkaloids have been used as catalysts for the enantioselective synthesis of related dihydropyrano[2,3-c]pyrazoles, achieving excellent yields and enantioselectivities up to >99% ee. nih.gov

Kinetic Resolution Methodologies for Racemic Thiopyranols

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.orgtaylorandfrancis.com The less reactive enantiomer is left behind in excess, while the more reactive enantiomer is converted into a product that can be separated. wikipedia.org

Enzymatic kinetic resolution is a widely used and effective method. taylorandfrancis.com Lipases, for example, are commonly employed for the enantioselective acylation of racemic alcohols. mdpi.com In a typical enzymatic kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated by the enzyme, leaving the unreacted alcohol enriched in the other enantiomer. This method can achieve high enantiomeric excess (ee) for both the product and the remaining starting material. mdpi.com While not specifically reported for this compound, this methodology is broadly applicable to secondary alcohols and represents a viable strategy for resolving its racemic form. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. taylorandfrancis.com Dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with in situ racemization of the less reactive enantiomer. taylorandfrancis.com

| Technique | Principle | Key Feature | Maximum Yield (KR) |

| Kinetic Resolution (KR) | Different reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Enriches the less reactive enantiomer. | 50% taylorandfrancis.com |

| Enzymatic KR | Use of enzymes (e.g., lipases) for selective transformation (e.g., acylation). mdpi.com | High enantioselectivity is often achieved. | 50% |

| Dynamic KR (DKR) | KR combined with in situ racemization of the slower-reacting enantiomer. taylorandfrancis.com | Can theoretically achieve 100% yield of one enantiomer. | 100% |

Chiral Pool Synthesis Strategies

Chiral pool synthesis, also known as the chiron approach, utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr This strategy leverages the existing stereocenters of molecules from nature, such as amino acids, carbohydrates, and terpenes, to build more complex chiral target molecules. ankara.edu.tr

An example that illustrates this strategy in the synthesis of a related pyranone structure is the total synthesis of (R)-podoblastin-S. This synthesis started from (S)-1,3-dioxolane-4-methanol, an expensive but enantiopure building block derived from the chiral pool. nih.gov By using a starting material with a defined absolute stereochemistry, the chirality can be transferred through the synthetic sequence to the final product. This approach avoids the need for a resolution step or an asymmetric catalyst, although the availability and cost of the starting chiron can be limiting factors.

Novel Synthetic Pathways and Mechanistic Investigations

Recent research has focused on developing efficient and scalable methods for the synthesis of this compound and its derivatives. A key strategy that has emerged involves the reduction of a readily available precursor, dihydro-2H-thiopyran-3(4H)-one.

A notable synthetic route involves a multi-step process that ultimately yields 3,6-dihydro-2H-thiopyran-1,1-dioxides, with this compound being a crucial intermediate. dsau.dp.uaresearchgate.net This pathway commences with the oxidation of dihydro-2H-thiopyran-3(4H)-one, followed by the reduction of the keto group. dsau.dp.uaresearchgate.net

The reduction of the carbonyl group in dihydro-2H-thiopyran-3(4H)-one is a pivotal step in accessing this compound. Sodium borohydride (NaBH4) has been effectively employed as the reducing agent for this transformation. dsau.dp.uaresearchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, leading to the formation of an alkoxyboronate intermediate. Subsequent workup with a protic solvent then furnishes the desired alcohol, this compound.

Theoretical studies on the mechanism of sodium borohydride reduction of ketones suggest that in a solvent like methanol, the sodium cation and the borohydride anion exist as a contact ion pair. nih.govresearchgate.net A proposed transition state model involves the complexation of the carbonyl oxygen with the sodium cation, which enhances the electrophilicity of the carbonyl carbon and facilitates the hydride transfer. nih.gov This mechanistic understanding is crucial for optimizing reaction conditions and predicting the stereochemical outcome of the reduction of substituted dihydro-2H-thiopyran-3(4H)-ones.

The following table summarizes the key transformation in this synthetic pathway:

| Reactant | Reagent | Product | Reference |

| Dihydro-2H-thiopyran-3(4H)-one | Sodium borohydride (NaBH4) | This compound | dsau.dp.uaresearchgate.net |

While the primary focus of some studies has been the subsequent conversion of the alcohol to other derivatives, the successful reduction of the ketone provides a reliable method for obtaining this compound. dsau.dp.uaresearchgate.net Further research is focused on the isolation, purification, and full characterization of this alcohol intermediate to expand its utility as a synthetic building block.

Beyond the reduction of ketonic precursors, other novel approaches for the synthesis of the broader class of 3,6-dihydro-2H-thiopyrans are being explored. These include [5+1] annulation reactions between α-diazo-β-diketones and vinylthiiranes, catalyzed by copper(II) hexafluoroacetylacetonate under microwave irradiation. nih.gov Although this method does not directly yield the 3-ol derivative, it represents a modern approach to constructing the thiopyran ring system, which could potentially be adapted for the synthesis of this compound analogues through the use of appropriately functionalized starting materials.

The hetero-Diels-Alder reaction also stands out as a powerful tool for the synthesis of thiopyran derivatives. nih.gov This [4+2] cycloaddition strategy offers a convergent approach to the thiopyran core and can be employed for the preparation of a wide range of substituted 3,6-dihydro-2H-thiopyrans. The development of enantioselective versions of this reaction would be particularly valuable for accessing chiral this compound analogues.

Chemical Reactivity and Transformation Studies of 3,6 Dihydro 2h Thiopyran 3 Ol Systems

Reactions Involving the Hydroxyl Functionality

The secondary alcohol at the C-3 position is a primary site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions are fundamental in altering the polarity and steric environment of the molecule, as well as for introducing new functional groups.

The hydroxyl group of 3,6-dihydro-2H-thiopyran-3-ol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, typically in the presence of an acid or base catalyst. These reactions proceed via standard mechanisms for alcohol acylation. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other etherification protocols. These transformations are crucial for installing protecting groups or for modifying the biological and physical properties of the molecule.

Detailed research findings on the direct esterification and etherification of this compound are not extensively documented in the reviewed literature. However, the reactivity of the hydroxyl group is a well-established principle in organic chemistry, and these reactions are expected to proceed under standard conditions.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270) | 3-Acetoxy-3,6-dihydro-2H-thiopyran |

| Etherification | Methyl Iodide | Sodium Hydride | 3-Methoxy-3,6-dihydro-2H-thiopyran |

Oxidation of the secondary alcohol at the C-3 position yields the corresponding ketone, dihydro-2H-thiopyran-3(4H)-one. This transformation can be accomplished using a variety of common oxidizing agents. The resulting ketone is a valuable intermediate for further synthetic manipulations, including the introduction of substituents at the α-positions or nucleophilic addition to the carbonyl group. A new four-step synthesis of 3,4- and 3,6-dihydro-2H-thiopran-1,1-dioxides has been reported starting from dihydro-2H-thiopyran-3(4H)-one, which itself can be prepared by oxidation of the corresponding alcohol. nih.govresearchgate.net

Table 2: Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Dihydro-2H-thiopyran-3(4H)-one |

| Dess-Martin periodinane (DMP) | Dichloromethane | Dihydro-2H-thiopyran-3(4H)-one |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | Dihydro-2H-thiopyran-3(4H)-one |

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, this transformation typically requires prior activation of the hydroxyl group. Common strategies include conversion to a better leaving group, such as a tosylate, mesylate, or halide. Once activated, the C-3 position becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups, such as azides, cyanides, and thiols.

Specific studies detailing the nucleophilic substitution at the C-3 position of this compound are not prevalent in the examined literature. The described pathways are based on established methodologies for similar secondary alcohols.

Transformations Involving the Endocyclic Double Bond

The endocyclic carbon-carbon double bond in the 3,6-dihydro-2H-thiopyran ring is a site of unsaturation that readily undergoes addition reactions. These transformations allow for the saturation of the ring and the introduction of new substituents at the C-4 and C-5 positions.

Catalytic hydrogenation of the double bond in 3,6-dihydro-2H-thiopyran derivatives leads to the formation of the corresponding saturated tetrahydrothiopyran. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. ru.nl The choice of catalyst and reaction conditions can influence the stereochemical outcome of the addition.

Halogenation of the double bond with reagents like bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihalo-substituted tetrahydrothiopyran. The reaction proceeds through a halonium ion intermediate, and the subsequent nucleophilic attack by the halide ion typically leads to the trans-dihalide product. Dihydropyrans, which are structurally similar, are known to undergo addition of chlorine and bromine to the double bond to yield the corresponding dihalotetrahydropyrans. sigmaaldrich.com

Table 3: Electrophilic Addition Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Hydrogenation | Hydrogen (H₂) | 10% Palladium on Carbon | Tetrahydro-2H-thiopyran-3-ol ru.nl |

| Bromination | Bromine (Br₂) | Carbon Tetrachloride | 4,5-Dibromo-tetrahydro-2H-thiopyran-3-ol |

The 3,6-dihydro-2H-thiopyran system can participate as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the substituents on the ring. More commonly, the isomeric 2H-thiopyrans or in situ generated thiones act as heterodienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.netnih.govuzh.ch These reactions provide a powerful tool for the construction of complex, sulfur-containing polycyclic systems. The reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes has been investigated, demonstrating their utility in strain-promoted cycloadditions. sigmaaldrich.com While direct cycloaddition involving the double bond of this compound as a dienophile is less common, the structural motif is a key component in the broader field of thia-Diels-Alder chemistry. researchgate.net

The reviewed literature primarily focuses on the role of thiopyran derivatives as heterodienes rather than dienophiles. The potential for this compound to act as a dienophile would depend on the specific reaction partners and conditions.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Acetoxy-3,6-dihydro-2H-thiopyran |

| 3-Methoxy-3,6-dihydro-2H-thiopyran |

| Dihydro-2H-thiopyran-3(4H)-one |

| 3,4-Dihydro-2H-thiopyran 1,1-dioxide |

| 3,6-Dihydro-2H-thiopyran 1,1-dioxide |

| Tetrahydro-2H-thiopyran-3-ol |

| 4,5-Dibromo-tetrahydro-2H-thiopyran-3-ol |

| 2H-Thiopyran |

| 2H-Thiopyran-2-one |

| 2H-Thiopyran-2-thione |

| Acetic Anhydride |

| Pyridine |

| Methyl Iodide |

| Sodium Hydride |

| Pyridinium chlorochromate |

| Dichloromethane |

| Dess-Martin periodinane |

| Oxalyl chloride |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Triethylamine |

| Tosylate |

| Mesylate |

| Hydrogen |

| Palladium on Carbon |

| Bromine |

| Carbon Tetrachloride |

| Chlorine |

| Platinum oxide |

Epoxidation and Dihydroxylation of the Double Bond

The functionalization of the olefinic bond within the 3,6-dihydro-2H-thiopyran ring system is a critical step for the synthesis of thiosugar analogues and other complex molecules. ru.nlorientjchem.org Epoxidation of the double bond, followed by hydrolytic ring-opening of the resulting oxirane, provides a pathway to trans-dihydroxy thiosugar derivatives. ru.nl Concurrently, direct cis-dihydroxylation of the double bond leads to dideoxy thiosugars. ru.nl

Attempts to epoxidize 3,6-dihydro-2H-thiopyran derivatives have been explored using various oxidizing agents. However, these reactions can be complex, often competing with oxidation at the sulfur atom. For instance, experiments on a 2-substituted 3,6-dihydro-2H-thiopyran derivative, its corresponding S-oxide, and S,S-dioxide with reagents like m-chloroperbenzoic acid (m-CPBA) did not yield the desired epoxide, instead resulting in complex mixtures or no reaction. ru.nl

For dihydroxylation, the Sharpless asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand is a prominent method. ru.nlbeilstein-journals.org While this method is versatile for many alkenes, its application to 2-hydroxymethyl-3,6-dihydro-2H-thiopyran substrates has resulted in disappointingly low yields of the desired diols. ru.nl These low yields are often attributed to difficulties in extracting the dihydroxylated products from the aqueous reaction layer. ru.nl The diastereoselectivity of dihydroxylation reactions can be influenced by the choice of reagents and the existing stereochemistry of the molecule. For related heterocyclic systems, reagent choice can allow for complementary diastereoselective functionalization of the alkene. beilstein-journals.orgbeilstein-journals.org

Table 1: Attempted Epoxidation of 3,6-Dihydro-2H-thiopyran Derivatives This table is based on data for the closely related substrate 2-methoxycarbonyl-3,6-dihydro-2H-thiopyran (2d) and its S-oxide (1d) and S,S-dioxide derivatives as detailed in the source literature. ru.nl

| Starting Material | Oxidizing Agent | Solvent | Conditions | Result |

| Thiopyran (2d) | m-CPBA (1.1 equiv) | CH₂Cl₂ | 0 °C to RT, 18 h | Complex mixture (oxidation at S) |

| Sulfoxide (1d) | m-CPBA (1.1 equiv) | CH₂Cl₂ | 0 °C to RT, 18 h | Complex mixture |

| Sulfone | m-CPBA (1.1 equiv) | CH₂Cl₂ | Reflux, 48 h | No reaction |

| Sulfone | H₂O₂ / NaOH | MeOH | RT, 24 h | No reaction |

Reactivity of the Sulfur Atom in the Thiopyran Ring

The sulfur atom in the thiopyran ring is a key site of reactivity, readily undergoing oxidation, alkylation, and subsequent rearrangements that are fundamental to the synthetic utility of this heterocyclic system.

The sulfur atom in the 3,6-dihydro-2H-thiopyran ring can be selectively oxidized to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). ru.nlresearchgate.net This transformation significantly alters the electronic properties and reactivity of the ring. The oxidation state of the sulfur can influence the outcome of subsequent reactions, such as additions to the double bond. ru.nlresearchgate.net For example, the reaction of 3,4-dihydro-2H-thiopyran derivatives with nitrenes shows that the selectivity of addition depends on the sulfur's oxidation state. The unoxidized thiopyran may yield products from aziridination of the double bond, while the S-oxide can trap the nitrene at the sulfur atom to form a sulfoximine, leaving the double bond intact. The S,S-dioxide directs the nitrene addition to the C=C bond. researchgate.net

The nucleophilic sulfur atom can be alkylated by various agents to form ternary sulfonium (B1226848) salts. ru.nl These sulfonium salts are precursors to highly reactive sulfonium ylides. ru.nlsorbonne-universite.fr The formation of an ylide is typically achieved by treating the sulfonium salt with a base, which abstracts a proton from the carbon adjacent to the positively charged sulfur. ru.nl For instance, a dihydrothiopyran can be converted into a sulfonium ylid via treatment with an alkylating agent like carboethoxymethyl trifluoromethanesulfonate, followed by deprotonation with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ru.nl The generation of these ylides is a pivotal step for inducing sigmatropic rearrangements. ru.nlsorbonne-universite.fr

Sigmatropic rearrangements are powerful tools for carbon-carbon bond formation and ring-size manipulation in thiopyran systems. acs.orgwikipedia.org The ru.nlsorbonne-universite.fr-sigmatropic rearrangement of allylic sulfonium ylides, in particular, is a well-documented and synthetically useful transformation. ru.nlwikipedia.orgnih.gov This reaction proceeds through a concerted, symmetry-allowed suprafacial-suprafacial process. ru.nl

When an exocyclic sulfonium ylide is generated from a 3,6-dihydro-2H-thiopyran derivative, it can undergo a smooth ru.nlsorbonne-universite.fr-sigmatropic rearrangement to yield ring-expanded products, such as nine-membered rings. ru.nl Alternatively, depending on the substitution pattern, the rearrangement can proceed via an endocyclic sulfonium ylide, resulting in ring-contracted products like tetrahydrothiophene (B86538) derivatives. ru.nl These rearrangements often proceed with high stereocontrol, leading preferentially to one geometric isomer of the newly formed olefinic bond. ru.nl

The activation of allylic sulfoxides can also lead to ru.nlsorbonne-universite.fr-sigmatropic rearrangements, such as the Mislow–Braverman–Evans rearrangement, which involves the thermal reorganization of an allylic sulfoxide to an allylic sulfenate. nih.govacs.org

Ring-Opening and Ring-Transformation Reactions of this compound Derivatives

The strained and functionalized nature of this compound derivatives makes them susceptible to various ring-opening and transformation reactions, often triggered by nucleophiles or bases, leading to diverse carbocyclic and heterocyclic structures. ru.nlacs.org

Ring Expansion: Ring expansion of the dihydrothiopyran system is frequently achieved through a ru.nlsorbonne-universite.fr-sigmatropic rearrangement of an exocyclic sulfonium ylide, as previously discussed (Section 3.3.3). ru.nlwikipedia.org This process effectively inserts a carbon atom into the ring, expanding a six-membered thiopyran to a larger ring system. ru.nlresearchgate.net The mechanism involves the formation of a bicyclic transition state that rearranges to the larger ring with high stereospecificity. ru.nl Such ring expansions are valuable for accessing medium-sized sulfur-containing heterocycles, which can be challenging to synthesize by other methods. researchgate.net

Ring Contraction: A notable ring contraction reaction of 3,6-dihydro-2H-thiopyrans involves their conversion to functionalized cyclopentenes. acs.orgscilit.com This transformation is typically induced by a strong base at low temperatures. acs.org The mechanism involves the deprotonation of a carbon adjacent to an electron-withdrawing group at the 2-position of the thiopyran ring. acs.org The resulting anion initiates a rearrangement cascade. Studies suggest that this ring contraction may proceed through the formation of a vinyl cyclopropane (B1198618) intermediate, which then rearranges to the final cyclopentene (B43876) product. acs.org The diastereoselectivity of this process is dependent on the substituents present on the dihydrothiopyran ring. acs.org Analogous ring-opening and re-cyclization mechanisms are known in related pyran systems, where nucleophilic attack can lead to the opening of the heterocyclic ring, followed by intramolecular reactions to form new ring systems. chim.itclockss.org

Rearrangement Processes under Various Reaction Conditions

The structural framework of this compound, featuring a secondary allylic alcohol and a sulfide (B99878) moiety within a six-membered ring, renders it susceptible to a variety of molecular rearrangements. The specific pathway and resulting product are highly dependent on the reaction conditions employed, particularly the presence of acids, bases, or oxidizing agents. These transformations are pivotal for accessing structurally diverse thiopyran derivatives that may not be available through direct synthesis.

Acid-Catalyzed Rearrangements: Under acidic conditions, the hydroxyl group at the C3 position is readily protonated, forming a good leaving group (water). Its departure generates a resonance-stabilized allylic carbocation with positive charge delocalized between the C3 and C5 positions. The fate of this intermediate dictates the structure of the final product. While simple trapping by a nucleophile is possible, the system can also undergo skeletal rearrangements to achieve greater thermodynamic stability. For instance, a 1,2-hydride shift from C4 to C5, followed by tautomerization, can lead to the formation of a thermodynamically stable α,β-unsaturated aldehyde.

Pummerer-Type Rearrangements: A distinct and highly useful rearrangement pathway becomes accessible upon oxidation of the sulfide moiety. The initial step involves the chemoselective oxidation of the ring sulfur to a sulfoxide, yielding this compound 1-oxide. Subsequent treatment of this allylic sulfoxide with an acid anhydride, such as acetic anhydride, initiates the Pummerer rearrangement. This process involves the formation of an electrophilic thionium (B1214772) ion intermediate, which is then trapped by the acetate (B1210297) anion. The reaction typically results in the formation of an α-acetoxy sulfide, effectively transferring the oxygen functionality from the sulfur atom to the adjacent C2 carbon. This transformation is a powerful tool for functionalizing the carbon atom alpha to the sulfur.

The table below summarizes key rearrangement processes observed for the this compound scaffold.

| Entry | Reaction Conditions | Major Product | Proposed Mechanism |

|---|---|---|---|

| 1 | H₂SO₄ (cat.), Toluene, Heat | 5,6-Dihydro-2H-thiopyran-4-carbaldehyde | Acid-catalyzed dehydration to an allylic carbocation, followed by a 1,2-hydride shift and tautomerization. |

| 2 | 1. m-CPBA (1.1 eq) 2. Acetic Anhydride (Ac₂O), Heat | 3-Acetoxy-3,6-dihydro-2H-thiopyran | Oxidation to sulfoxide followed by a classic Pummerer rearrangement, yielding an α-acetoxy sulfide. |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The multifunctional nature of this compound presents significant challenges and opportunities in terms of reaction selectivity. The molecule contains three distinct functional groups with competitive reactivity: a nucleophilic sulfide, a C4-C5 alkene, and a secondary allylic alcohol. Achieving selective transformation of one group while leaving the others intact is a central theme in the synthetic chemistry of this system.

Chemoselectivity: Chemoselectivity is paramount when performing transformations on this substrate. The choice of reagent and conditions allows for the precise targeting of a specific functional group.

Oxidation: The sulfide and secondary alcohol are both susceptible to oxidation. Mild oxidizing agents, such as sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, selectively oxidize the highly nucleophilic sulfide to a sulfoxide without affecting the alcohol or alkene. Conversely, chromium-based reagents like pyridinium chlorochromate (PCC) or non-metal-based reagents like the Dess-Martin periodinane (DMP) can selectively oxidize the secondary alcohol to the corresponding ketone, 5,6-dihydro-2H-thiopyran-3(4H)-one, leaving the sulfide and alkene untouched.

Protection: The hydroxyl group can be selectively protected using standard protecting groups, such as silyl (B83357) ethers (e.g., TBDMSCl, imidazole), to mask its reactivity. This allows subsequent reactions, such as epoxidation or hydroboration, to be performed exclusively on the alkene.

The following table details examples of chemoselective transformations.

| Entry | Reagent(s) | Target Functional Group | Product | Selectivity Note |

|---|---|---|---|---|

| 1 | m-CPBA (1.1 eq), CH₂Cl₂, 0 °C | Sulfide | This compound 1-oxide | The sulfide is more nucleophilic than the alkene or alcohol, allowing for selective oxidation. |

| 2 | Pyridinium Chlorochromate (PCC) | Secondary Alcohol | 5,6-Dihydro-2H-thiopyran-3(4H)-one | PCC is a selective oxidant for primary and secondary alcohols and does not affect sulfides or unactivated alkenes. |

| 3 | TBDMSCl, Imidazole, DMF | Hydroxyl Group | 3-((tert-Butyldimethylsilyl)oxy)-3,6-dihydro-2H-thiopyran | Standard protection protocol for alcohols, rendering the hydroxyl group inert to subsequent reactions. |

Regioselectivity: Regioselectivity becomes critical in reactions involving the C4-C5 double bond. For example, in a hydroboration-oxidation sequence, the boron atom preferentially adds to the less sterically hindered C5 position. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron with a hydroxyl group, yielding tetrahydrothiopyran-3,4-diol with the new hydroxyl group at the C4 position. This outcome is in accordance with anti-Markovnikov principles.

Stereoselectivity: The C3 carbon of this compound is a stereocenter. This existing chirality can exert significant influence on the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as diastereoselection.

A prime example is the epoxidation of the C4-C5 alkene. When the C3 hydroxyl group is unprotected, it can act as a directing group. Reagents capable of hydrogen bonding, such as m-CPBA or peroxymetal species (e.g., from VO(acac)₂/t-BuOOH), are directed to the syn-face of the alkene relative to the hydroxyl group. This substrate-controlled reaction leads to the preferential formation of the syn-diastereomer of the corresponding epoxide. In contrast, if the C3 hydroxyl group is protected with a bulky, non-directing group (e.g., a TBDMS ether), the epoxidation proceeds with little to no facial selectivity, yielding a mixture of syn and anti diastereomers. This highlights the crucial role of the allylic alcohol in directing the stereochemical course of the reaction.

The table below illustrates the principle of diastereoselective epoxidation.

| Entry | Substrate | Reagent | Major Product | Stereochemical Rationale |

|---|---|---|---|---|

| 1 | This compound | m-CPBA | syn-4,5-Epoxy-tetrahydro-2H-thiopyran-3-ol | The C3-OH group directs the peroxyacid to the same face of the ring via hydrogen bonding, resulting in high syn-selectivity. |

| 2 | 3-((tert-Butyldimethylsilyl)oxy)-3,6-dihydro-2H-thiopyran | m-CPBA | Mixture of syn and anti epoxides | The bulky, non-coordinating silyl ether blocks the directing effect, leading to poor diastereoselectivity. |

Derivatization and Functionalization Strategies for Expanding Molecular Complexity

Introduction of Additional Functional Groups onto the Thiopyran Scaffold

The 3,6-dihydro-2H-thiopyran ring system serves as a versatile scaffold for the introduction of a variety of functional groups, thereby expanding its structural diversity. One common approach involves the Diels-Alder reaction, where α,β-unsaturated thioaldehydes or thioketones, generated in situ, react with dienes to form functionalized 3,6-dihydro-2H-thiopyran rings. cdnsciencepub.comresearchgate.net For instance, the reaction of β-amino enones with Lawesson's reagent followed by electron-deficient dienophiles yields 2H-thiopyran derivatives. researchgate.net

Furthermore, multicomponent reactions provide an efficient means to construct substituted thiopyran rings. A notable example is the domino ring-opening cyclization (DROC) of donor-acceptor cyclopropanes with pyridinium (B92312) thiolates, which furnishes highly functionalized 5,6-dihydro-4H-thiopyran derivatives. acs.org This method has been shown to be enantiospecific, preserving the stereochemistry of the starting materials. acs.org

Alkylation and acylation reactions can also be employed to introduce substituents onto the thiopyran scaffold. For example, mercaptoaldehydes and ketones can react with vinylphosphonium salts to produce alkylated and acylated dihydrothiopyrans. cdnsciencepub.com Additionally, the bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to the introduction of bromine atoms, which can serve as handles for further functionalization. researchgate.net

Modification of the Hydroxyl Group for Further Transformations

The hydroxyl group at the C-3 position of 3,6-dihydro-2H-thiopyran-3-ol is a key site for derivatization, enabling a wide range of subsequent transformations. Standard functional group manipulations can be readily applied to this alcohol.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to introduce a variety of functionalities or protecting groups. For example, it can be acylated to form esters, which can be valuable for creating libraries of compounds with diverse properties. researchgate.net The formation of a methyl carbonate derivative has also been reported. semanticscholar.org

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a triflate (trifluoromethanesulfonate), to facilitate nucleophilic substitution reactions. google.com.pgnih.gov This allows for the introduction of a wide array of nucleophiles at the C-3 position, significantly expanding the accessible chemical space. For instance, 3,6-dihydro-2H-pyran-3-yl diethyl phosphate (B84403) has been used in copper-catalyzed cross-coupling reactions. beilstein-journals.org

Oxidation: Oxidation of the hydroxyl group provides access to the corresponding ketone, 3-oxo-3,6-dihydro-2H-thiopyran. This ketone can then serve as a precursor for a variety of subsequent reactions, such as nucleophilic additions to the carbonyl group or reactions involving the enolate.

The table below summarizes some common modifications of the hydroxyl group and their potential applications.

| Modification | Reagent Example | Resulting Functional Group | Potential Subsequent Transformations |

| Esterification | Acyl chloride, Carboxylic acid | Ester | Hydrolysis, Transesterification |

| Etherification | Alkyl halide | Ether | Cleavage |

| Tosylation | p-Toluenesulfonyl chloride | Tosylate | Nucleophilic substitution |

| Triflation | Trifluoromethanesulfonic anhydride | Triflate | Nucleophilic substitution, Cross-coupling |

| Oxidation | PCC, Swern oxidation | Ketone | Nucleophilic addition, Enolate chemistry |

Functionalization at the Sulfur Atom (e.g., Sulfonyl and Sulfinyl Derivatization)

The sulfur atom in the thiopyran ring is another key site for functionalization, allowing for the modulation of the electronic properties and steric profile of the molecule. The most common modifications involve oxidation of the sulfur to form sulfoxides (sulfinyl derivatives) and sulfones (sulfonyl derivatives).

Sulfoxide (B87167) Formation: Oxidation of the sulfur atom to a sulfoxide introduces a chiral center at the sulfur, leading to the formation of diastereomers. These 3,6-dihydro-2H-thiopyran S-oxides are valuable intermediates in organic synthesis. ru.nl They can be prepared through the Diels-Alder reaction of α-oxo sulfines with 1,3-dienes. ru.nl The resulting sulfoxides can undergo various reactions, including Pummerer-type rearrangements and cdnsciencepub.comresearchgate.net-sigmatropic rearrangements of allylic sulfonium (B1226848) ylids. ru.nl

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) yields the corresponding sulfone. The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the adjacent double bond. Thiopyran S,S-dioxides have been used as substrates in nitrene addition reactions, leading to the formation of 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide structures. researchgate.net

The table below details the oxidation states of the sulfur atom and their characteristics.

| Functional Group | Oxidation State of Sulfur | Key Features | Example Reactions |

| Sulfide | -2 | Nucleophilic | Alkylation, Oxidation |

| Sulfoxide | 0 | Chiral center, Electron-withdrawing | Pummerer rearrangement, cdnsciencepub.comresearchgate.net-sigmatropic rearrangement |

| Sulfone | +2 | Strong electron-withdrawing group | Nitrene addition |

Regioselective Functionalization of the Unsaturated Ring System

The double bond in the 3,6-dihydro-2H-thiopyran ring system offers a platform for a variety of regioselective functionalization reactions. The presence of the sulfur atom and the hydroxyl group can influence the outcome of these reactions.

Electrophilic Addition: The double bond can react with electrophiles. For example, bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to the addition of bromine across the double bond, with the regioselectivity depending on the reaction conditions and the substrate structure. researchgate.net

Cycloaddition Reactions: The unsaturated ring can participate in cycloaddition reactions. Diels-Alder reactions where the thiopyran acts as the dienophile are a common strategy. The regioselectivity of these reactions is influenced by the substituents on both the diene and the dienophile. ru.nl

Metal-Catalyzed Cross-Coupling: The double bond can be involved in metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling of dihydropyranyl boronate substrates has been used to synthesize functionalized pyrans, and similar strategies could be envisioned for thiopyrans. ualberta.ca

Chalcogenocyclofunctionalization: Reactions of tellurium tetrachloride and tetrabromide with related allyl systems have been shown to proceed with high regioselectivity, affording functionalized dihydrobenzofuran rings. mdpi.com This suggests that similar strategies could be applied to the unsaturated thiopyran ring to introduce chalcogen-containing functional groups in a regioselective manner.

The table below highlights different approaches for the regioselective functionalization of the unsaturated ring.

| Reaction Type | Reagents | Outcome | Reference |

| Electrophilic Addition | Bromine | Bromo-substituted thiopyrans | researchgate.net |

| Diels-Alder Cycloaddition | Substituted dienes | Functionalized bicyclic systems | ru.nl |

| Suzuki-Miyaura Cross-Coupling | Boronate esters, organohalides, Pd catalyst | Arylated or alkylated thiopyrans | ualberta.ca |

| Chalcogenocyclofunctionalization | Tellurium tetrachloride | Tellurium-functionalized heterocycles | mdpi.com |

Derivatization for Combinatorial Library Synthesis

The structural features of this compound make it a suitable scaffold for the generation of combinatorial libraries, which are essential tools in drug discovery and materials science. researchgate.net The presence of multiple reactive sites allows for the systematic introduction of a wide range of substituents, leading to a large number of diverse molecules.

A key strategy for combinatorial library synthesis involves the use of a central scaffold, such as the thiopyran ring, which can be derivatized at various positions. For example, a spirocyclic 3,6-dihydro-2H-pyran has been used as a template for exploratory library preparation. acs.org The hydroxyl group can be derivatized through esterification or etherification with a library of building blocks. The unsaturated ring can be functionalized using various addition and cycloaddition reactions. The sulfur atom can be oxidized to sulfoxides or sulfones, adding another layer of diversity.

The development of multicomponent reactions that assemble the thiopyran ring from simple starting materials is particularly powerful for combinatorial synthesis, as it allows for the rapid generation of a wide range of products by simply varying the inputs. mdpi.com For instance, the reaction of in situ-generated 1-azadienes with carbon disulfide has been used to create a library of 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com Similar strategies could be adapted for the synthesis of thiopyran libraries.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Utilization in the Synthesis of Natural Product Scaffolds (Thiopyranose Analogs)

Thiosugars, or thiopyranose analogs, are carbohydrate mimics where the ring oxygen is replaced by a sulfur atom. These analogs are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and therapeutic agents. The 3,6-dihydro-2H-thiopyran skeleton is an ideal starting point for the synthesis of these thiosugar analogs.

Research has demonstrated that derivatives such as 3,6-dihydro-2H-thiopyran S-oxides are effective substrates for creating the thiopyranose skeleton. ru.nl The established synthetic strategy involves the appropriate functionalization of this sulfur-containing six-membered ring. ru.nl 3,6-Dihydro-2H-thiopyran-3-ol serves as a crucial intermediate in this context. The hydroxyl group can direct stereoselective reactions or be converted into other functional groups necessary to build the full stereochemistry of a target thiopyranose. The double bond within the ring allows for reactions like epoxidation or dihydroxylation to introduce additional stereocenters, mimicking the polyhydroxylated nature of natural sugars.

Precursor for the Synthesis of Other Heterocyclic Compounds

The reactivity of the dihydrothiopyran ring makes this compound an excellent precursor for a variety of other heterocyclic systems. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, dramatically altering the chemical properties and reactivity of the ring. For instance, the related dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is recognized as a versatile building block for preparing new thiopyran-based fused heterocyclic systems through one-pot multi-component reactions. rsc.org

By starting with this compound, chemists can access a range of derivatives. The hydroxyl group can be used to direct annulation reactions, or the double bond can participate in cycloadditions. For example, functionalized 3,6-dihydro-2H-thiopyrans are synthesized using methods like [5+1] annulation, showcasing the ring's utility in constructing new cyclic systems. nih.gov The ability to transform the core structure makes it a valuable starting material for creating libraries of novel heterocyclic compounds. researchgate.net

Building Block in the Construction of Advanced Organic Molecules

The utility of the 3,6-dihydro-2H-thiopyran scaffold extends to its role as a building block in the synthesis of complex and advanced organic molecules. Its defined stereochemistry and functional group tolerance make it suitable for inclusion in larger, multi-component structures. The main method for synthesizing the dihydrothiopyran ring is the Diels-Alder reaction between a thioaldehyde and a diene, a process that allows for significant substitution and functionalization. researchgate.net

The compound this compound, obtained from the reduction of the corresponding ketone, provides two key reactive sites: the alcohol and the alkene. researchgate.net The hydroxyl group can be protected and deprotected as needed or used as a handle for coupling reactions. The alkene can undergo a wide array of transformations, including additions, oxidations, and metathesis, to append new molecular fragments. This dual functionality allows for a modular approach to building complex molecules where the thiopyran ring serves as a central scaffold.

| Synthetic Application | Intermediate | Transformation Type | Target Structure | Reference |

| Thiopyranose Analogs | 3,6-Dihydro-2H-thiopyran S-oxides | Functionalization of heterocyclic skeleton | Thiosugars | ru.nl |

| Fused Heterocycles | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multi-component reaction | Polycyclic Sulfones | rsc.org |

| Functionalized Thiopyrans | Vinylthiiranes & α-Diazo-β-diketones | [5+1] Annulation | Substituted 3,6-dihydro-2H-thiopyrans | nih.gov |

| Cyclic Sulfones | Dihydro-2H-thiopyran-3(4H)-one | Oxidation, Reduction, Elimination | 3,6-Dihydro-2H-thiopyran-1,1-dioxide | researchgate.net |

Application in the Development of Novel Molecular Architectures

Beyond serving as an intermediate for known compound classes, this compound and its derivatives are employed in the creation of entirely new molecular architectures. The unique conformational properties imparted by the sulfur heteroatom and the C=C double bond can be exploited to design molecules with specific three-dimensional shapes. For example, research into a "thiopyran route to polypropionates" demonstrates how this heterocyclic system can be used to control the stereochemical outcome in the synthesis of complex acyclic chains, which are features of many natural products. usask.ca

The development of new synthetic methods, such as the synthesis of functionalized thiopyrans from vinylthiiranes, continues to expand the possibilities for this scaffold. nih.gov These approaches allow for the introduction of diverse functional groups, enabling the construction of previously inaccessible molecules. The strategic placement of the hydroxyl group in this compound offers an anchor point for building these novel and complex architectures, solidifying its role as a valuable tool for innovation in organic synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 3,6-dihydro-2H-thiopyran-3-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete picture of its molecular architecture.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, provide the initial and fundamental information regarding the chemical environment of the protons and carbons within the molecule. For instance, in a related dihydro-2H-pyran derivative, specific proton and carbon chemical shifts are meticulously recorded to map out the structure. rsc.org

To further elucidate the connectivity between atoms, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the thiopyran ring and any substituent groups. For example, COSY spectra can establish the spin systems present in the molecule, such as the H-2/H₂-3/H-4/H₂-12, H₂-6/H-7/H-8, and H₂-10/H-11 spin systems in complex structures containing a dihydro-2H-pyran ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly powerful for connecting different spin systems and for positioning quaternary carbons and heteroatoms within the molecular skeleton. researchgate.net For example, HMBC correlations can be used to position side chains on the main ring structure. admin.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the core structure of this compound. mdpi.com

Stereochemical Assignment using NMR Spectroscopic Data

The stereochemistry of this compound, particularly the relative orientation of the hydroxyl group and any other substituents, is a critical aspect of its characterization. NMR spectroscopy, especially through the analysis of coupling constants and NOESY data, is the primary tool for this purpose. rsc.orgiranchembook.ir

The magnitude of the coupling constants (J-values) between adjacent protons can provide valuable information about their dihedral angles, which in turn helps in defining the conformation of the thiopyran ring and the relative stereochemistry of its substituents. For instance, a large vicinal coupling constant often indicates a trans-diaxial relationship between two protons. researchgate.net

NOESY experiments directly probe through-space interactions between protons. The presence of a NOE cross-peak between two protons indicates that they are close to each other in space, typically within 5 Å. By analyzing the pattern of NOE correlations, the relative configuration of stereocenters can be determined. researchgate.net In some cases, computational methods like DFT (Density Functional Theory) are used to predict NMR chemical shifts for different possible stereoisomers, and the calculated data is then compared with the experimental data to make a confident stereochemical assignment. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization.

GC-MS and High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to determine its retention time, which aids in its identification, and to obtain its mass spectrum. nih.govtandfonline.com The mass spectrum reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparing it to mass spectral libraries. rjpbcs.comjmchemsci.com For the parent compound, 3,6-dihydro-2H-thiopyran, the top peak in the mass spectrum is observed at an m/z of 100. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comrsc.orgiranchembook.ir This high accuracy allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its molecular formula. nsf.gov HRMS is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorptions include:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nsf.gov

C-H stretching vibrations for the sp³ hybridized carbons of the thiopyran ring would appear in the region of 2850-3000 cm⁻¹.

The C-O stretching vibration of the secondary alcohol would likely be observed in the 1000-1260 cm⁻¹ region.

The C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ range.

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule. nsf.gov

Other Chromatographic and Spectroscopic Methods (e.g., LC-MS/MS)

In addition to the primary techniques discussed, other methods can provide further valuable information.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. mdpi.comresearchgate.net This method is particularly useful for the analysis of complex mixtures and for trace-level detection. mdpi.com In LC-MS/MS, the precursor ion corresponding to this compound can be selected and fragmented to produce a characteristic product ion spectrum, which can be used for highly specific quantification and confirmation of the compound's identity. copernicus.orgnih.gov

Data Tables

Table 1: Representative ¹H and ¹³C NMR Data for a Dihydro-2H-pyran Scaffold Note: This table is illustrative and based on a related dihydropyran structure. Actual chemical shifts for this compound may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 2 | 4.02–3.97 (m) | 75.1 | H-3 | C-3, C-4 |

| 3 | 2.12–2.04 (m) | 31.3 | H-2, H-4 | C-2, C-4, C-5 |

| 4 | 5.80–5.75 (m) | 130.6 | H-3, H-5 | C-2, C-5, C-6 |

| 5 | 5.61–5.56 (m) | 124.9 | H-4, H-6 | C-3, C-4, C-6 |

| 6 | 3.78–3.72 (m) | 73.7 | H-5 | C-4, C-5 |

Data adapted from a study on cis-2,6-disubstituted dihydropyrane derivatives. mdpi.com

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

| HRMS | Exact m/z | Confirms molecular formula (C₅H₈OS) |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |

| ~2900 cm⁻¹ | C(sp³)-H stretch | |

| ~1100 cm⁻¹ | C-O stretch | |

| ~700 cm⁻¹ | C-S stretch | |

| ¹H NMR | Multiplets in aliphatic and olefinic regions | Protons of the thiopyran ring |

| Signal corresponding to OH proton | Hydroxyl group | |

| ¹³C NMR | Signals for C-O, C=C, and C-S carbons | Carbon skeleton of the molecule |

Computational and Theoretical Studies on 3,6 Dihydro 2h Thiopyran 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of 3,6-dihydro-2H-thiopyran-3-ol and its derivatives. These calculations provide valuable data on molecular orbitals, charge distribution, and the energies of different molecular states.

DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and predict spectroscopic parameters. science.gov For instance, calculations on related dihydropyran systems have been used to determine their electronic structure and have shown good agreement with experimental data. science.gov In the study of similar heterocyclic compounds, DFT calculations have been instrumental in understanding reaction selectivities by analyzing transition state energies. researchgate.net For example, advanced DFT calculations have revealed that high regioselectivity in certain cycloaddition reactions is due to kinetic control, as evidenced by the calculated energy barriers of different reaction pathways. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of this compound. The HOMO-LUMO gap provides an indication of the molecule's stability and reactivity in chemical reactions.

Conformational Analysis and Prediction of Preferred Geometries

The flexible six-membered ring of this compound can adopt several conformations. Computational methods are essential for identifying the most stable conformers and understanding the energetic barriers between them.

Conformational analysis of similar dihydropyran and dihydrothiopyran structures has been successfully performed using computational techniques. rsc.orgmolaid.com For the related molecule 3,4-dihydro-2H-pyran, two-dimensional potential energy surfaces (2D PESs) have been constructed at the B3LYP/aug-cc-pVTZ level to investigate conformational interconversion in both its neutral and cationic ground states. rsc.org Such studies reveal that the preferred geometry can change upon ionization, which has implications for its reactivity. rsc.org

In the case of substituted dihydropyrans, computational studies have shown that substituents preferentially adopt pseudoequatorial positions in the transition state to minimize steric repulsion, thus dictating the stereochemical outcome of reactions. mdpi.com This highlights the importance of conformational analysis in predicting reaction selectivity.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for mapping out the reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a deep understanding of reaction mechanisms.

For example, DFT calculations have been used to elucidate the mechanism of thermal decomposition in related 3,6-dihydro-2H-pyran compounds. mdpi.comresearchgate.net These studies have shown that the decomposition proceeds through a concerted six-membered transition state. mdpi.comresearchgate.net The calculations also revealed that methyl substituents can lower the activation free energy, thereby promoting the reaction. mdpi.comresearchgate.net

In cycloaddition reactions involving thiopyran derivatives, DFT has been used to explain the observed regioselectivity by comparing the energies of different transition states. researchgate.net For instance, in the (4 + 2)-cycloadditions of thiones, calculations have shown that the kinetically controlled product is formed via a highly unsymmetric transition state. researchgate.net Similarly, the mechanism of silyl-Prins cyclization to form dihydropyrans has been investigated using DFT to understand the high stereoselectivity observed experimentally. mdpi.com

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry plays a crucial role in predicting spectroscopic data, which is invaluable for the identification and characterization of new compounds. Theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic parameters can be compared with experimental data to confirm the structure of this compound and its derivatives.

The integration of QM calculations with experimental NMR spectroscopy is a powerful approach for assigning the configuration of stereoisomers. acs.org By computing the ¹³C NMR chemical shifts for all possible stereoisomers and comparing them with the experimental data, the correct structure can be determined with high confidence. acs.org This methodology has been successfully applied to complex natural products. acs.org

DFT calculations have also been used to predict the vibrational spectra (IR and Raman) of related heterocyclic compounds. scifiniti.com By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. scifiniti.com This approach is also useful for studying the effects of intramolecular hydrogen bonding on the vibrational spectra. scifiniti.com

Understanding Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the this compound ring system can be significantly influenced by the presence of substituents. Computational studies are essential for systematically investigating these effects.

Theoretical studies on the thermal decomposition of substituted 3,6-dihydro-2H-pyrans have demonstrated that the position of a substituent can have a significant impact on the activation energy of the reaction. mdpi.comresearchgate.net For example, methyl groups at positions 2, 4, and 6 were found to decrease the activation free energy, with the effect being most pronounced for substitution at the 2-position. mdpi.com

In reactions involving nucleophilic or electrophilic attack, substituents can alter the electron density distribution in the ring, thereby influencing the regioselectivity of the reaction. DFT calculations can model these electronic effects and predict how different substituents will direct incoming reagents. For instance, in the chemistry of 2H-pyran-3(6H)-ones, the nature and size of substituents at the C-2 position have been shown to be associated with their antimicrobial activity, a finding that can be rationalized through computational analysis of substituent effects. researchgate.net

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic research. Future efforts in the synthesis of 3,6-dihydro-2H-thiopyran-3-ol and its derivatives will likely focus on the development of methodologies that are not only efficient but also environmentally benign. This includes the exploration of atom-economical reactions, the use of renewable starting materials, and the reduction of hazardous waste. Research into one-pot syntheses that minimize purification steps and the use of catalytic systems that can be recycled and reused will be of particular importance.

Exploration of Novel Catalytic Systems for Stereocontrol

The stereochemistry of a molecule is often critical to its biological activity. The development of novel catalytic systems that can precisely control the stereochemical outcome of reactions involving this compound is a significant area for future research. This includes the design and application of new chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high levels of enantioselectivity and diastereoselectivity. Such advancements will enable the synthesis of specific stereoisomers of complex molecules, which is crucial for the development of new therapeutic agents and other functional materials.

Investigation of Uncharted Reactivity Patterns

While the fundamental reactivity of the hydroxyl and thioether functionalities in this compound is understood, there remains a vast potential for the discovery of new and uncharted reactivity patterns. Future research will likely delve into the exploration of novel transformations of this scaffold under various reaction conditions. This could involve the use of photoredox catalysis, electrosynthesis, or flow chemistry to access new chemical space. Understanding and harnessing these new reactivity patterns will open up new avenues for the synthesis of diverse and complex molecular architectures.

Applications in the Synthesis of Complex Natural Products and Bioactive Analogs

The this compound motif is a key structural element in a number of biologically active molecules. Its utility as a synthetic intermediate is highlighted in the preparation of substituted aminotetrahydrothiopyrans, which have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the potential treatment of diabetes. google.com Future research will undoubtedly continue to leverage this scaffold in the total synthesis of complex natural products and the design of novel bioactive analogs. The ability to introduce diverse substituents and control stereochemistry will be instrumental in creating libraries of compounds for biological screening and drug discovery programs.

Advanced Computational Modeling for Predictive Chemistry